ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is an intricate compound characterized by a unique triazolo-pyrimidinone structure. This complex molecule is notable for its potential applications across various scientific disciplines, from medicinal chemistry to industrial processes. Its rich chemical framework makes it a subject of interest for synthesis and reaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate typically involves multi-step reactions. It starts with the preparation of the triazolo-pyrimidinone core, followed by the acylation and esterification processes:
Step 1: : Formation of the triazolo-pyrimidinone core via cyclization reactions involving suitable precursors like amino- and hydroxy-containing compounds under controlled heating and catalysis.
Step 2: : Acylation reaction, where an appropriate acetic acid derivative is reacted with the triazolo-pyrimidinone core under catalytic conditions to yield an acetamido intermediate.
Step 3: : Esterification of the intermediate with ethanol in the presence of an acid catalyst to produce the final ethyl ester compound.
Industrial Production Methods: On an industrial scale, the synthesis follows the same core steps but with optimizations for yield, purity, and cost-efficiency. This often involves automated reactors, continuous flow chemistry, and high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the triazolo-pyrimidinone structure.
Reduction: : Reduction typically targets the carbonyl group in the pyrimidinone ring, potentially altering its electronic properties.
Substitution: : Nucleophilic substitution reactions can occur at various reactive sites, including the acetamido and ester functionalities.
Common Reagents and Conditions
Oxidation: : Reagents such as KMnO4 or H2O2 in acidic or basic media.
Reduction: : Catalysts like Pd/C with hydrogen gas or chemical reducing agents like NaBH4.
Substitution: : Utilizes nucleophiles like amines, alkoxides, or thiols under suitable solvent conditions.
Major Products Formed: The major products vary with the type of reaction:
Oxidation: : Generates carboxylic acids or aldehydes.
Reduction: : Produces alcohols or secondary amines.
Substitution: : Results in new ester, amide, or ether derivatives.
Scientific Research Applications
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate has broad applications:
Chemistry: : Used as a building block in synthesizing more complex molecules.
Biology: : Serves as a tool compound in studying enzyme functions and interactions.
Medicine: : Potential precursor for developing pharmacologically active agents, particularly in antiviral and anticancer research.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound's effects largely stem from its ability to interact with biological macromolecules:
Molecular Targets: : Enzymes, nucleic acids, and receptors are common targets due to the compound’s structural mimicry of biological substrates.
Pathways Involved: : Involves inhibition or activation of specific enzymes, interference with nucleic acid replication, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is unique in its balanced functional groups and ring structure. Similar compounds include:
Ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-c]pyrimidin-6(7H)-yl)acetamido)acetate
Mthis compound
These compounds share the triazolo-pyrimidinone core but differ in the ester functionalities or methyl group positions, highlighting the vast potential for structural variation and application diversity.
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Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O4/c1-3-21-8(19)4-12-7(18)5-17-6-13-10-9(11(17)20)14-15-16(10)2/h6H,3-5H2,1-2H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWABYEFVHTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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